Technical Guide: 2-(3,4-Difluorophenyl)-2-oxoacetic Acid (CAS 890097-94-6)
Technical Guide: 2-(3,4-Difluorophenyl)-2-oxoacetic Acid (CAS 890097-94-6)
Topic: 2-(3,4-Difluorophenyl)-2-oxoacetic Acid (CAS 890097-94-6) Properties & Applications Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
[1]
Executive Summary
2-(3,4-Difluorophenyl)-2-oxoacetic acid (CAS 890097-94-6) is a specialized fluorinated building block primarily utilized in the synthesis of pharmaceutical intermediates.[1] It serves as a critical precursor in the manufacturing of Ticagrelor (Brilinta) , a P2Y12 platelet inhibitor used for the prevention of thrombotic events.[1]
Chemically, it is a glyoxylic acid derivative featuring a 3,4-difluorophenyl moiety. Its electrophilic
Chemical & Physical Properties[2][3][4][5]
| Property | Data |
| CAS Number | 890097-94-6 |
| IUPAC Name | 2-(3,4-Difluorophenyl)-2-oxoacetic acid |
| Synonyms | (3,4-Difluorophenyl)glyoxylic acid; 3,4-Difluoro-alpha-oxobenzeneacetic acid |
| Molecular Formula | C₈H₄F₂O₃ |
| Molecular Weight | 186.11 g/mol |
| Physical State | Crystalline Solid |
| Appearance | White to pale yellow powder |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in water (acidic pH) |
| pKa (Predicted) | ~1.5 - 2.5 (due to electron-withdrawing fluorine and keto group) |
| SMILES | OC(=O)C(=O)c1ccc(F)c(F)c1 |
Synthetic Pathways and Manufacturing
The industrial preparation of 2-(3,4-difluorophenyl)-2-oxoacetic acid typically avoids direct oxidation of 3,4-difluoroacetophenone due to selectivity issues.[1] The preferred route employs a Friedel-Crafts Acylation , which ensures high regioselectivity driven by the directing effects of the fluorine substituents.[1]
Primary Route: Friedel-Crafts Acylation
This method utilizes 1,2-difluorobenzene as the starting material.[1][2] Although the fluorine atoms are deactivating, they direct the incoming electrophile to the positions ortho and para to themselves. Steric hindrance at the 3- and 6-positions (ortho to one fluorine and meta to the other) favors substitution at the 4-position (para to the C1-fluorine), yielding the 3,4-difluoro substitution pattern.[1]
Step-by-Step Protocol:
-
Reagents:
-
Reaction Workflow:
-
Activation: Suspend anhydrous
(1.1 eq) in DCM at 0°C. Add ethyl oxalyl chloride dropwise to form the active acylium ion complex. -
Acylation: Add 1,2-difluorobenzene (1.0 eq) slowly, maintaining temperature <10°C to prevent polymerization or poly-acylation.
-
Reflux: Warm to room temperature and reflux (approx. 40°C) for 2–4 hours. Monitor consumption of starting material via HPLC or TLC.
-
Quench: Pour the reaction mixture carefully onto ice/HCl to hydrolyze the aluminum complex. Extract the organic layer containing Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate .[1]
-
-
Hydrolysis (Ester
Acid):-
Treat the ethyl ester with aqueous NaOH (2M) or LiOH in THF/Water at room temperature for 1 hour.[1]
-
Acidify with HCl to pH 1–2 to precipitate the free acid.
-
Purification: Recrystallize from Toluene/Heptane or Ethyl Acetate/Hexane.
-
Alternative Route: Grignard Reaction
For laboratory-scale synthesis where 3,4-difluorobromobenzene is available:
-
Formation of 3,4-difluorophenylmagnesium bromide (Grignard reagent) in dry THF.[1]
-
Nucleophilic attack on diethyl oxalate (in excess to prevent double addition).
-
Acidic hydrolysis to yield the
-keto acid.
Mechanism of Action & Utility in Drug Development[1]
The primary value of CAS 890097-94-6 lies in its role as a prochiral ketone .[1] In the synthesis of Ticagrelor, the chirality of the cyclopropylamine side chain is crucial.[1] This keto acid serves as the starting point for introducing the chiral center via enantioselective reduction.
Conversion to Ticagrelor Intermediates
The keto acid is reduced to 3,4-difluoromandelic acid , which is subsequently converted to the cyclopropane moiety.
-
Reduction: The C=O bond is reduced to a C-OH bond.[7]
-
Reagent: Sodium Borohydride (
) for racemic product, or Chiral CBS catalysts (Corey-Bakshi-Shibata) for enantioselective synthesis.[1]
-
-
Significance: The resulting hydroxy acid (Mandelic acid derivative) can be resolved using chiral bases (e.g., D-Mandelic acid salts of the amine) or used directly in stereospecific cyclopropanation reactions.[1]
Visualization of the Synthetic Logic
Caption: Synthetic flow from raw materials to the target keto-acid and its downstream application in Ticagrelor synthesis.
Handling, Safety, and Stability (EHS)[1]
As an
Hazard Classification (GHS)[1]
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage & Stability
-
Hygroscopic Nature: The keto group adjacent to the carboxylic acid makes the compound susceptible to hydration.[1] Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) if possible.
-
Temperature: Store at 2–8°C (Refrigerated) to prevent slow decarboxylation or degradation over long periods.
-
Incompatibilities: Strong oxidizing agents, strong bases.
Analytical Standards
For quality control (QC), the compound is typically characterized by:
-
HPLC: Reverse-phase C18 column, Acetonitrile/Water (0.1% TFA) gradient.[1]
-
1H NMR (DMSO-d6): Diagnostic signals for the 3,4-difluoro aromatic protons (multiplets in the 7.5–8.0 ppm region).
-
19F NMR: Two distinct signals for the fluorine atoms (typically around -130 to -140 ppm).[1]
References
-
Milne, J. E., et al. (2011).[1][8] "Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids." Journal of Organic Chemistry, 76(22), 9519-9524.[1]
-
Springthorpe, B., et al. (2007).[1] "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis."[1] Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1]
-
AstraZeneca AB. (2001). "Cristalline and amorphous forms of a triazolo (4,5-d) pyrimidine compound." World Intellectual Property Organization, WO2001092262.
-
BioBioPha. (2025). "Reference Standard: 2-(3,4-Difluorophenyl)-2-oxoacetic acid." BioBioPha Co., Ltd. Product Catalog.
-
BenchChem. (2025). "Friedel-Crafts Acylation of Difluorobenzene Isomers: Reactivity and Selectivity." BenchChem Technical Library.
Sources
- 1. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 2. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 3. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]
- 4. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 5. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids [organic-chemistry.org]
